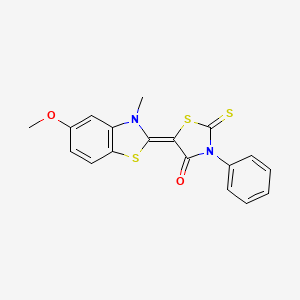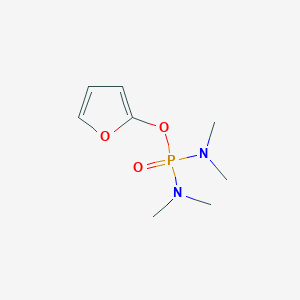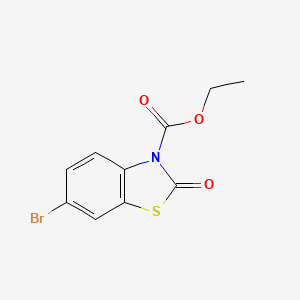
5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Diclorofenil)-2-furaldehído tiosemicarbazona es un compuesto químico que pertenece a la clase de las tiosemicarbazonas. Las tiosemicarbazonas son conocidas por sus diversas actividades biológicas, incluyendo propiedades antivirales, antibacterianas y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(2,5-Diclorofenil)-2-furaldehído tiosemicarbazona generalmente involucra la reacción de 5-(2,5-diclorofenil)-2-furaldehído con tiosemicarbazida. La reacción se lleva a cabo generalmente en una solución de etanol bajo condiciones de reflujo. El producto se purifica luego mediante recristalización.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2,5-Diclorofenil)-2-furaldehído tiosemicarbazona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo tiosemicarbazona en tiosemicarbazida.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de furano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfones.
Reducción: Derivados de la tiosemicarbazida.
Sustitución: Diversos derivados de furano sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos.
Biología: Exhibe actividades antimicrobianas y antivirales, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Investigado por sus propiedades anticancerígenas, particularmente en la inhibición del crecimiento tumoral.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(2,5-Diclorofenil)-2-furaldehído tiosemicarbazona involucra su interacción con varios objetivos moleculares. En los sistemas biológicos, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Esta unión puede interrumpir la función normal de la enzima, lo que lleva a la inhibición de procesos celulares como la replicación del ADN y la síntesis de proteínas. La capacidad del compuesto para formar complejos metálicos también juega un papel en su mecanismo de acción, ya que estos complejos pueden interactuar con moléculas biológicas de maneras únicas.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-(2,5-Diclorofenil)-2-furóico: Comparte el mismo anillo de furano y grupo diclorofenilo, pero carece de la porción tiosemicarbazona.
Derivados de la tiosemicarbazida: Compuestos con grupos tiosemicarbazona similares pero diferentes anillos aromáticos o heterocíclicos.
Unicidad
5-(2,5-Diclorofenil)-2-furaldehído tiosemicarbazona es única debido a la combinación de su anillo de furano, grupo diclorofenilo y porción tiosemicarbazona.
Propiedades
Fórmula molecular |
C12H9Cl2N3OS |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-7-1-3-10(14)9(5-7)11-4-2-8(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ |
Clave InChI |
ADXFRNKHMYIVPJ-OMCISZLKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/NC(=S)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-cyclohexyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990195.png)

![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990225.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990239.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)


